molecular formula C12H14O3 B8716233 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one CAS No. 91496-49-0

4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one

Cat. No. B8716233
M. Wt: 206.24 g/mol
InChI Key: IOXQYXKPHHHUIG-UHFFFAOYSA-N
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Patent
US08524744B2

Procedure details

10% sodium hydroxide aqueous solution (80 ml) was added under stirring to a solution of 3-ethoxy-4-hydroxybenzaldehyde (16.6 g, 100 mmol) in acetone (50 ml), 95% ethanol (50 ml) and water (400 ml). The reaction mixture was stirred for 24 hr at room temperature, after the reaction completed, the reaction mixture was neutralized with 6N hydrochloric acid to adjust pH=7.0, the precipitated yellow solid was collected by filtration, washed with water and ethanol successively, dried, and then recrystallized from 95% ethanol to give 14.5 g of a yellow crystal, mp: 98-100° C., yield 70.4%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70.4%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[OH:14])[CH:9]=O)[CH3:4].Cl.[CH3:16][C:17]([CH3:19])=[O:18]>C(O)C.O>[CH2:3]([O:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:16][C:17](=[O:18])[CH3:19])[CH:11]=[CH:12][C:13]=1[OH:14])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with water and ethanol successively
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 95% ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1O)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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